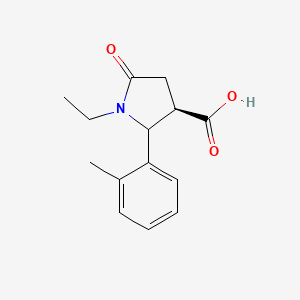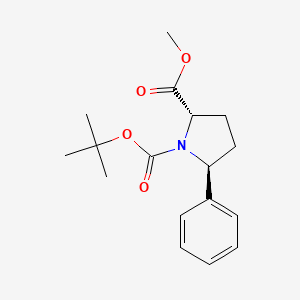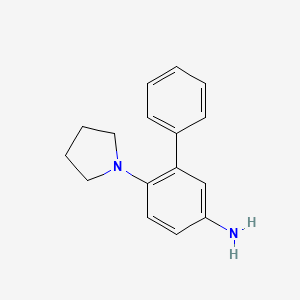![molecular formula C32H21Cl2OP B12861993 (R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol typically involves the reaction of ®-2’-hydroxy-1,1’-binaphthyl with bis(4-chlorophenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reactions often involve the use of metal catalysts such as palladium or rhodium complexes.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, forming complexes that facilitate the asymmetric transformation of substrates. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2’-[Bis(4-methylphenyl)phosphino]-[1,1’-binaphthalen]-2-ol
- ®-2’-[Bis(4-fluorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol
- ®-2’-[Bis(4-methoxyphenyl)phosphino]-[1,1’-binaphthalen]-2-ol
Uniqueness
®-2’-[Bis(4-chlorophenyl)phosphino]-[1,1’-binaphthalen]-2-ol is unique due to the presence of the 4-chlorophenyl groups, which enhance its electronic properties and steric effects. These characteristics contribute to its high enantioselectivity and efficiency in catalytic reactions, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C32H21Cl2OP |
|---|---|
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
1-[2-bis(4-chlorophenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H21Cl2OP/c33-23-11-15-25(16-12-23)36(26-17-13-24(34)14-18-26)30-20-10-22-6-2-4-8-28(22)32(30)31-27-7-3-1-5-21(27)9-19-29(31)35/h1-20,35H |
Clé InChI |
VYFGKZOTDMOJJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




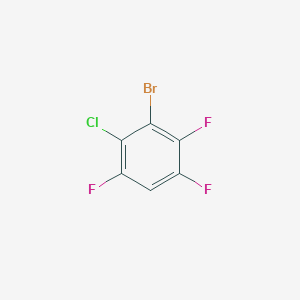
![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)


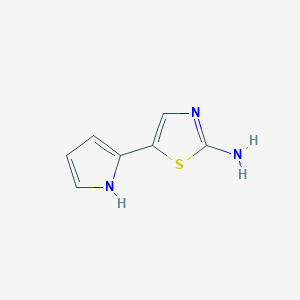

![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
